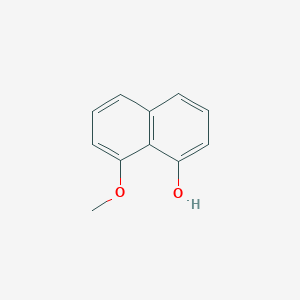

8-Methoxynaphthalene-1-ol

Description

8-Methoxynaphthalene-1-ol is a substituted naphthalene (B1677914) derivative that has garnered increasing interest in the scientific community. As a polycyclic aromatic hydrocarbon, its core naphthalene structure provides a versatile scaffold for chemical modification, leading to a wide array of derivatives with significant applications. This compound, characterized by a hydroxyl group at the C1 position and a methoxy (B1213986) group at the C8 position, serves as a key intermediate in organic synthesis and has been identified as a bioactive natural product.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 8-methoxynaphthalen-1-ol | nih.gov |

| Molecular Formula | C₁₁H₁₀O₂ | nih.gov |

| Molecular Weight | 174.20 g/mol | nih.gov |

| CAS Number | 3588-75-8 | nih.gov |

| Canonical SMILES | COC1=CC=CC2=C1C(=CC=C2)O | nih.gov |

| InChI Key | NMLPABRPTHFKMQ-UHFFFAOYSA-N | nih.gov |

Substituted naphthalenes are of significant industrial and academic importance, forming the structural basis for numerous pharmaceuticals, dyes, and materials with unique optical and electronic properties. tubitak.gov.tr The naphthalene ring system is a crucial building block in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. tubitak.gov.tr The specific placement of functional groups, such as the hydroxyl and methoxy groups in this compound, critically influences the molecule's chemical reactivity, polarity, and biological interactions. This makes it a valuable precursor for creating more complex molecules and a subject of study for its inherent bioactivities. Its structure is particularly relevant in the synthesis of dimeric natural products, where it can undergo oxidative coupling to form larger, more complex structures. researchgate.net

The academic focus on this compound began with its identification as a natural product. Early research in the 2000s reported its isolation from various natural sources. For instance, it was identified in the roots of Engelhardia roxburghiana and from the xylariaceous fungus PSU-A80 in 2007. researchgate.netpeerj.com Subsequent studies confirmed its presence in other fungi, including the endophytic fungus Coniothyrium sp. and Daldinia loculata. researchgate.net

A significant milestone in the study of this compound was the investigation of its role as a synthetic precursor. In 2008, research demonstrated that this compound could be used to synthesize the natural products daldinol (B1247253) and nodulisporin A through oxidative dimerization. researchgate.net This work highlighted the compound's utility as a building block for accessing biologically active and structurally complex metabolites that were originally discovered in endophytic fungi. researchgate.net These early findings established this compound as both a naturally occurring metabolite and a synthetically valuable intermediate.

Recent research has shifted towards characterizing the biological activities of this compound and developing novel methods for its synthesis. A key area of investigation is its potential application in agriculture. A 2020 study extensively detailed its antifungal properties, showing significant activity against Athelia rolfsii, a pathogen that causes Southern blight disease in tomatoes. peerj.comnih.govnih.gov The study determined a minimum inhibitory concentration (MIC) of 250 µg/mL and found that the compound had no phytotoxic effects, suggesting its potential as a biofungicide. peerj.comnih.gov

In addition to its antifungal properties, recent studies have explored its other bioactivities. A 2023 study identified this compound as having nitric oxide (NO) and interleukin-6 (IL-6) inhibitory activity, indicating potential anti-inflammatory applications. acs.org

The synthesis of this compound is also an active area of research, with a focus on sustainable and efficient methods. A notable development reported in a 2024 study is the functional characterization of a naphthalene-O-methyltransferase from Nocardia sp. CS682. nih.gov This enzyme was used in a whole-cell biotransformation system with engineered Escherichia coli to produce this compound from 1,8-dihydroxynaphthalene, showcasing a promising biocatalytic route for its production. nih.gov

Future directions for research on this compound are likely to focus on several key areas:

Agrochemical Development: Further investigation into its efficacy and mode of action as a biofungicide against a broader range of plant pathogens.

Pharmaceutical Research: Exploration of its anti-inflammatory properties and potential as a lead compound for drug development.

Biocatalysis and Green Chemistry: Optimization of enzymatic and whole-cell systems for the sustainable and scalable production of the compound and its derivatives.

Natural Product Synthesis: Continued use as a key intermediate in the total synthesis of complex natural products.

Table 2: Summary of Key Research Findings on this compound

| Research Area | Key Finding | Year | Source |

| Natural Product Isolation | Isolated from the fungus Daldinia loculata. | 2011 | researchgate.net |

| Synthetic Chemistry | Used as a precursor for the oxidative dimerization synthesis of daldinol and nodulisporin A. | 2008 | researchgate.net |

| Antifungal Activity | Isolated from endophytic fungus Diatrype palmicola and showed antifungal activity against Athelia rolfsii with an MIC of 250 µg/mL. | 2020 | peerj.comnih.govnih.gov |

| Anti-inflammatory Activity | Demonstrated nitric oxide (NO) and interleukin-6 (IL-6) inhibitory activity. | 2023 | acs.org |

| Biocatalysis | Produced via whole-cell biotransformation using an engineered E. coli expressing a naphthalene-O-methyltransferase. | 2024 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

8-methoxynaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLPABRPTHFKMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 8 Methoxynaphthalene 1 Ol and Its Derivatives

De Novo Synthesis Approaches

The creation of substituted naphthalenes, such as 8-methoxynaphthalene-1-ol, from simpler, non-naphthalene precursors is a cornerstone of synthetic organic chemistry. These de novo approaches are critical for building the naphthalene (B1677914) core with specific substitution patterns that are often difficult to achieve through functionalization of the parent naphthalene.

Precursor-Based Synthetic Routes

The synthesis of this compound can be efficiently achieved through the selective modification of closely related precursors. A primary method involves the monomethylation of 1,8-dihydroxynaphthalene. researchgate.net In a typical procedure, 1,8-dihydroxynaphthalene is treated with methyl iodide in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as acetone. researchgate.net This reaction proceeds at room temperature and allows for the selective methylation of one of the two hydroxyl groups, yielding this compound in good yield. researchgate.net

The general strategy of starting from functionalized naphthalene cores is a common and effective approach in organic synthesis. chemistryviews.org Commercially available and structurally simple naphthalene derivatives serve as versatile starting points, which can reduce the number of synthetic steps and lower costs compared to building the entire scaffold from benzene (B151609) derivatives. chemistryviews.org For instance, syntheses of complex natural products have been initiated from precursors like 1-bromonaphthalen-2-ol and naphthalene-1,8-diol. chemistryviews.org Naphthols, in particular, are considered viable precursors for producing a variety of value-added naphthalene-containing compounds. google.com

Regioselective Synthesis Techniques for Substituted Naphthalenes

Achieving specific substitution patterns on the naphthalene ring is a significant challenge in synthetic chemistry, as traditional methods like electrophilic aromatic substitution often yield mixtures of isomers. researchgate.net To overcome this, a variety of modern regioselective synthesis techniques have been developed.

Metal-catalyzed cross-coupling and annulation reactions are powerful tools for constructing substituted naphthalenes. thieme-connect.com Palladium-catalyzed reactions, for example, have been used to synthesize naphthalenes via carboannulation approaches. thieme-connect.com One such method involves the reaction of o-allylaryl halides with internal alkynes in the presence of a palladium catalyst. thieme-connect.com Another strategy is the FeCl3-promoted annulation of aryl acetaldehydes with alkynes, which provides a straightforward and versatile route to mono-, di-, and polysubstituted naphthalenes under mild conditions. lookchem.com

In addition to metal-catalyzed methods, metal-free protocols have emerged as valuable alternatives. acs.org One novel approach involves the reaction of o-(alkynyl)benzaldehyde derivatives with alkynes or alkenes, mediated by bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy2BF4). acs.org This process allows for the facile and regioselective assembly of iodinated naphthalenes at room temperature. acs.org The development of such techniques is crucial as they provide access to naphthalene derivatives with substitution patterns that are otherwise difficult to obtain. acs.org

A summary of these techniques is presented in the table below.

| Technique | Key Reagents/Catalysts | Description | Reference(s) |

| Metal-Free Cocyclization | o-(alkynyl)benzaldehydes, alkynes, IPy2BF4 | A metal-free protocol that uses iodonium (B1229267) ions to mediate the cycloaddition, forming substituted iodonaphthalenes regioselectively. | acs.org |

| Iron-Promoted Annulation | Aryl acetaldehydes, alkynes, FeCl3 | An efficient method for the regioselective synthesis of various substituted naphthalenes under mild conditions. | lookchem.com |

| Palladium-Catalyzed Carboannulation | o-allylaryl halides, internal alkynes, Pd(OAc)2 | A palladium-catalyzed approach where unsymmetrical alkynes can lead to mixtures of regioisomers. | thieme-connect.com |

| Transient Ligand Strategy | 1-naphthaldehydes, transient ligand | Used for regioselective C-H methylation at the peri– or ortho-position of the naphthalene ring. | chemistryviews.org |

Biocatalytic Synthesis and Biotransformation Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes and whole microbial cells allows for reactions to occur under mild conditions with high stereo- and regioselectivity, which is particularly advantageous in pharmaceutical and fine chemical production. metu.edu.tr

Enzymatic Conversion Systems

Enzymes, particularly from the cytochrome P450 family, are highly effective in catalyzing the hydroxylation of aromatic compounds. The enzymatic conversion of 1-methoxynaphthalene (B125815) serves as a key example of a biocatalytic route toward hydroxylated derivatives. A hybrid enzyme system, created by introducing the phdABCD genes from the marine bacterium Nocardioides sp. strain KP7 into Streptomyces lividans, has been shown to hydroxylate 1-methoxynaphthalene. nih.gov

Another notable enzyme system involves a fusion protein of cytochrome P450 BM3 and an isomerase gene (pFusionF87V), which can also biotransform 1-methoxynaphthalene. nih.gov Furthermore, recombinant Escherichia coli cells expressing the cyanobacterial CYP110E1 gene have been utilized for the biocatalytic synthesis of hydroxylated small molecules from substrates like 1-methoxynaphthalene. researchgate.net The use of a naphthalene dioxygenase has also been reported as a key biocatalytic step in a multi-step synthesis starting from 1-methoxynaphthalene. almacgroup.com

| Enzyme System | Host Organism | Substrate | Key Transformation | Reference(s) |

| phdABCD | Streptomyces lividans | 1-Methoxynaphthalene | Hydroxylation | nih.gov |

| pFusionF87V | Escherichia coli | 1-Methoxynaphthalene | Hydroxylation | nih.govresearchgate.net |

| CYP110E1 | Escherichia coli | 1-Methoxynaphthalene | Hydroxylation | researchgate.net |

| Naphthalene Dioxygenase | Not specified | 1-Methoxynaphthalene | Dihydroxylation | almacgroup.com |

Microbial Bioconversion Processes

Whole-cell bioconversion leverages the entire metabolic machinery of a microorganism to perform complex chemical transformations. metu.edu.tr This approach can be more robust and cost-effective than using isolated enzymes.

A prime example is the use of genetically modified Streptomyces lividans. By incorporating genes from the marine bacterium Nocardioides sp. KP7, these engineered microbes can effectively carry out the biotransformation of 1-methoxynaphthalene. nih.gov Similarly, recombinant Escherichia coli strains have been developed as biocatalysts. E. coli cells carrying plasmids like pCYP110E1-Red or pFusionF87V have been successfully used in the bioconversion of 1-methoxynaphthalene and its derivatives. researchgate.net Fungi are also known for their diverse metabolic capabilities; for instance, Fusarium species have been investigated for the bioconversion of aromatic methyl ethers, which can involve the cleavage of the ether bond. metu.edu.tr These microbial systems highlight the potential of biotechnology to produce valuable naphthalene derivatives through environmentally benign processes.

Total Synthesis Applications of this compound as a Key Intermediate

The strategic importance of a chemical compound is often demonstrated by its use as a key intermediate in the total synthesis of complex natural products. scripps.edusci-hub.se this compound has proven to be a valuable building block in the synthesis of bioactive fungal metabolites.

A notable application is in the synthesis of daldinol (B1247253) and nodulisporin A. researchgate.net These two natural products are dimers of this compound. Their synthesis was achieved through the oxidative dimerization of this compound using ammonium (B1175870) metapervanadate (NH4VO3) in an aqueous solvent system. researchgate.net This reaction yielded a mixture of products, including the desired para-para dimer (daldinol) and the ortho-para dimer (nodulisporin A), which could then be separated by column chromatography. researchgate.net This synthesis not only confirmed the structures of the natural products but also provided a chemical route to access these and potentially other related bioactive molecules. researchgate.net The ability of this compound to serve as the direct precursor in a key bond-forming step underscores its utility in the field of natural product synthesis.

Synthesis of Daldinol and Nodulisporin A

The oxidative dimerization of this compound is a key strategy for the synthesis of the natural products daldinol and nodulisporin A. nih.govresearchgate.net Researchers have successfully achieved the synthesis of these compounds through the oxidation of this compound using ammonium metapervanadate (NH4VO3). nih.govresearchgate.net This method yields both the para-para dimer, daldinol, and the ortho-para dimer, nodulisporin A. nih.govresearchgate.net

The process begins with the monomethylation of 1,8-dihydroxynaphthalene to produce this compound. researchgate.net The subsequent oxidative dimerization using ammonium metapervanadate provides a direct route to these dimeric natural products. researchgate.net This approach is significant not only for confirming the structures of these compounds but also for providing greater access to these bioactive metabolites for further study. researchgate.net

| Starting Material | Reagent | Product(s) |

| This compound | Ammonium metapervanadate (NH4VO3) | Daldinol, Nodulisporin A |

Synthesis of Daldiquinone and Related Binaphthyls

Another critical step involves the oxidation of a naphthol intermediate to the corresponding naphthoquinone. researchgate.net The use of 2-iodoxybenzoic acid (IBX) as an oxidizing agent proved to be highly effective, affording the key naphthoquinone intermediate in a high yield of 92%. researchgate.net This regioselective approach to oxidation is a significant advancement, enabling a more efficient synthetic pathway to daldiquinone and its derivatives. researchgate.net

| Key Reaction | Reagents/Method | Yield |

| Suzuki-Miyaura cross-coupling | Palladium catalyst | 88% |

| Oxidation of naphthol | IBX | 92% |

Synthesis of Naphthopyran Systems

The synthesis of naphthopyran systems, which are known for their photochromic properties, can be achieved from derivatives of this compound. clockss.org A versatile three-step synthesis has been developed to produce 3-substituted 1-naphthols, which are key precursors for 2H-naphtho[1,2-b]pyrans. clockss.org These naphthols are then reacted with a prop-2-yn-1-ol to yield the final naphthopyran structure. clockss.org

The synthesis of the 3-substituted 1-naphthol (B170400) intermediates often relies on the Stobbe condensation of a benzaldehyde (B42025) with a dialkyl succinate (B1194679), followed by a cyclization reaction. clockss.org For instance, the reaction of 4-methoxybenzaldehyde (B44291) with diethyl succinate in the presence of sodium ethoxide yields a half-ester, which can then be cyclized to form the naphthol ring system. clockss.org The introduction of a methoxy (B1213986) group at the 8-position of the naphthopyran has been shown to influence the photochromic properties of the resulting molecule. clockss.org

| Synthetic Step | Description |

| Stobbe Condensation | Reaction of a benzaldehyde with a dialkyl succinate to form an arylidenesuccinic acid derivative. clockss.org |

| Cyclization | Intramolecular reaction to form the naphthol ring system. clockss.org |

| Naphthopyran Formation | Reaction of the synthesized naphthol with a prop-2-yn-1-ol. clockss.org |

Enantioselective Synthesis Routes

Enantioselective synthesis routes are crucial for producing specific stereoisomers of this compound derivatives, which often exhibit distinct biological activities. almacgroup.com Chemoenzymatic methods have emerged as a powerful tool for achieving high enantioselectivity. almacgroup.com

One notable example is the synthesis of both enantiomers of 8-methoxy-2-aminotetraline, a precursor for serotonin (B10506) and melatonin (B1676174) receptor agonists. almacgroup.com This was accomplished through the stereoselective transamination of a prochiral β-tetralone using a transaminase enzyme. almacgroup.com This key biocatalytic step yielded the desired aminotetraline enantiomers in high yields and with excellent enantiomeric excesses (>95%). almacgroup.com

Further chemical modifications of these chiral amines, such as amidation and alkylation, lead to the final target molecules. almacgroup.com For instance, (S)-8-OH-DPAT was synthesized from the (S)-aminotetraline through a sequence of monoalkylation, amidation, reduction, and removal of the methoxy group. almacgroup.com These enantioselective routes highlight the synergy between biocatalysis and traditional organic synthesis in accessing optically pure compounds. almacgroup.com

| Key Step | Method | Outcome |

| Stereoselective Transamination | Biocatalytic reaction using a transaminase enzyme. almacgroup.com | High yield and enantiomeric excess (>95%) of chiral aminotetralines. almacgroup.com |

Chemical Reactivity and Reaction Mechanisms of 8 Methoxynaphthalene 1 Ol

Oxidative Coupling and Dimerization Reactions

Oxidative coupling is a significant reaction pathway for 8-methoxynaphthalene-1-ol and related naphthols. This process involves the oxidation of the phenol (B47542) group, leading to the formation of a carbon-carbon or carbon-oxygen bond between two monomer units.

The oxidative coupling of phenols and naphthols generally proceeds through the formation of a phenoxyl radical intermediate. An oxidizing agent abstracts a hydrogen atom from the hydroxyl group, generating a radical species that is stabilized by resonance. The unpaired electron can delocalize across the aromatic ring system, creating several positions with radical character.

The coupling mechanism can vary depending on the specific reactants and conditions. d-nb.info In many cases, the reaction involves a radical-radical coupling where two phenoxyl radicals combine. nih.gov Alternatively, the mechanism may involve the reaction of a phenoxyl radical with a neutral phenol molecule. nih.gov The regioselectivity of the coupling (i.e., which positions on the naphthalene (B1677914) rings bond) is influenced by the steric and electronic properties of the substituents on the rings. For naphthols, coupling can occur at various positions, leading to different types of linkages, such as 4,4' (para-para), 2,4' (ortho-para), or 2,2' linkages. researchgate.net

Various reagents have been shown to facilitate the dimerization of naphthols, including lead tetraacetate, peroxyformic acid, silver fluoride (B91410) with iodine, and ammonium (B1175870) metapervanadate. researchgate.net Iron-catalyzed systems have also been effectively used for the asymmetric oxidative homo-coupling of 2-naphthols to produce chiral 1,1'-Bi-2-naphthol (BINOL) derivatives. mdpi.com

The oxidation of this compound is a key method for synthesizing dimeric natural products. Research has demonstrated that the oxidation of this compound (2) with ammonium metapervanadate (NH₄VO₃) yields both a para-para dimer, daldinol (B1247253) (3), and an ortho-para dimer, nodulisporin A (4). researchgate.net These compounds are naturally occurring metabolites isolated from endophytic fungi and exhibit biological activities. researchgate.net

In a typical reaction, the metapervanadate reagent, prepared from ammonium metavanadate and perchloric acid, effectively oxidizes the naphthol monomer. researchgate.net The reaction produces a mixture of the two primary dimeric products along with a minor amount of an ortho-ortho coupled quinone. researchgate.net The formation of these specific dimers confirms the structural assignments of the corresponding natural products and provides a synthetic route to access these bioactive molecules. researchgate.net

| Reactant | Product Name | Type of Linkage | Yield |

|---|---|---|---|

| This compound | Daldinol | para-para (4-4') | 31% |

| Nodulisporin A | ortho-para (2-4') | 14% |

Phenol Oxidation Coupling Mechanisms

Substitution Reactions

The naphthalene ring of this compound is susceptible to substitution reactions, allowing for the introduction of new functional groups. The nature of these reactions—electrophilic or nucleophilic—is governed by the directing effects of the existing hydroxyl and methoxy (B1213986) substituents.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution. They donate electron density to the aromatic ring system, making it more nucleophilic and thus more reactive towards electrophiles. However, the synthesis of polysubstituted naphthalenes through conventional electrophilic substitution can be complicated by issues of regiochemical control. researchgate.net

A key example of electrophilic substitution on a related naphthalene system is bromination. Studies on brominated naphthalen-1-ol derivatives show that the presence of a hydroxyl group facilitates further substitution. For instance, the bromination of 3,5,8-tribromonaphthalen-1-ol with Br₂ in dichloromethane (B109758) readily produces 2,3,4,5,8-pentabromonaphthalen-1-ol in high yield. tubitak.gov.trtubitak.gov.tr This demonstrates the powerful activating effect of the hydroxyl group, which directs the incoming electrophile (Br⁺) to an available ortho position. In contrast, the corresponding methoxy-substituted compound, 3,5,8-tribromo-1-methoxynaphthalene, also undergoes bromination to yield 2,3,5,8-tetrabromo-1-methoxynaphthalene, though the reactivity can differ. tubitak.gov.trtubitak.gov.tr

While the electron-rich naphthalene ring of this compound is generally less reactive towards nucleophiles, substitution can occur under specific conditions, particularly on substituted derivatives. For example, methoxy groups on a naphthalene ring can be replaced by other functional groups through nucleophilic substitution reactions.

A notable method for achieving nucleophilic substitution on naphthalene systems is through copper-assisted reactions. For example, 1,4,6,7-tetrabromonaphthalene can be transformed into 1,4,6,7-tetramethoxynaphthalene by treatment with sodium methoxide (B1231860) in the presence of copper iodide. tubitak.gov.trtubitak.gov.tr This type of reaction is crucial for synthesizing polyfunctionalized naphthalenes that are not easily accessible through other routes. tubitak.gov.trtubitak.gov.tr The alcohol group of related naphthalene derivatives can also undergo nucleophilic substitution, making it a versatile handle for further functionalization. evitachem.comsmolecule.com

Silver salts can induce unique substitution reactions on highly functionalized naphthalene precursors. Research has shown that silver-induced substitution on polybrominated tetrahydronaphthalenes provides a regioselective pathway to hydroxy- and methoxynaphthalenes. tubitak.gov.trtubitak.gov.trresearchgate.net

In one study, the reaction of trans,cis,trans-1,2,3,4,5,8-hexabromo-1,2,3,4-tetrahydronaphthalene with silver salts in methanol (B129727) was investigated. The choice of the silver salt had a significant impact on the reaction's outcome. tubitak.gov.trtubitak.gov.trresearchgate.net

Using Silver Sulfate (Ag₂SO₄): This reagent primarily promoted the formation of a hydroxymethoxy compound, cis,cis,trans-2,3,5,8-Tetrabromo-4-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. tubitak.gov.trtubitak.gov.trresearchgate.net

Using Silver Perchlorate (AgClO₄): This salt, having a less nucleophilic counter-ion, led to the formation of dimethoxy compounds. The reaction yielded a mixture of cis,cis,trans-2,3,5,8-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydronaphthalene and its cis,cis,cis isomer. tubitak.gov.trtubitak.gov.trresearchgate.net

These substituted tetrahydronaphthalenes can subsequently undergo base-promoted elimination to yield aromatized methoxy- and hydroxynaphthalenes. tubitak.gov.trtubitak.gov.trresearchgate.net This silver-induced pathway represents a sophisticated method for the controlled introduction of hydroxyl and methoxy groups onto a naphthalene framework. tubitak.gov.tr

| Silver Salt Reagent | Major Product Type | Specific Product(s) Formed | Yield |

|---|---|---|---|

| Silver Sulfate (Ag₂SO₄) | Hydroxymethoxy derivative | cis,cis,trans-2,3,5,8-Tetrabromo-4-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | - |

| Silver Perchlorate (AgClO₄) | Dimethoxy derivatives | cis,cis,trans-2,3,5,8-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydronaphthalene | 66% |

| cis,cis,cis-2,3,5,8-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydronaphthalene | 21% |

Nucleophilic Substitution Processes

Metalation and Directed Metalation Studies

The metalation of naphthalene derivatives is a powerful tool for regioselective functionalization. In the case of 1,8-disubstituted naphthalenes like this compound, the directing effects of the substituents are paramount. A Directed Metalation Group (DMG) is a functional group that complexes with an organolithium reagent, directing deprotonation to a nearby position, typically ortho to the DMG. chemistry-chemists.com

For 1,8-disubstituted naphthalenes, metalation is generally directed to the 2- and 7-positions. Studies on 1,8-naphthalenediol derivatives, where both hydroxyl groups are protected as diethylcarbamates or methoxymethyl ethers, show that directed ortho-metalation with organolithium reagents leads to functionalization at these C2 and C7 positions. acs.orgfigshare.com Similarly, the lithiation of 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN, a "proton sponge") and its derivatives also occurs selectively at the peri-positions. scispace.com

In this compound, both the hydroxyl (-OH) and methoxy (-OCH₃) groups can act as DMGs. Upon reaction with an organolithium base like n-butyllithium (n-BuLi), the acidic phenolic proton is removed first, forming a lithium naphthoxide. This in-situ formed oxide group (-OLi) is a powerful ortho-directing group. The methoxy group also directs ortho. The cooperative effect of these two groups is expected to direct lithiation specifically to the C2 and C7 positions, which are ortho to the -OLi and -OCH₃ groups, respectively.

While specific studies on the direct metalation of this compound are not extensively documented, the reactivity of the closely related 1-methoxynaphthalene (B125815) offers valuable insight. The metalation of 1-methoxynaphthalene shows regi-divergent behavior depending on the conditions. The use of n-butyllithium with N,N,N',N'-tetramethylethylenediamine (TMEDA) favors lithiation at the C2 position (ortho-lithiation), whereas t-butyllithium (t-BuLi) favors the C8 position (peri-lithiation). researchgate.net This highlights the subtle interplay of kinetic and thermodynamic factors, as well as the nature of the organolithium reagent, in determining the site of metalation. chemistry-chemists.comresearchgate.net For this compound, the strong directing power of the lithium oxide group would likely dominate, favoring deprotonation at the C2 position.

Halogenation Reactions (Bromination, Chlorination, Iodination)

The electron-rich nature of the this compound ring system makes it susceptible to electrophilic halogenation. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. The regiochemical outcome of halogenation is determined by the interplay of these directing effects and steric hindrance.

Bromination

The bromination of this compound has been shown to proceed with high regioselectivity. Research has demonstrated that the reaction with one equivalent of N-bromosuccinimide (NBS) in acetonitrile (B52724) results in the formation of a single bromonaphthol product. bilkent.edu.tr The strong activating and directing effect of the hydroxyl group preferentially directs the incoming electrophile to the positions ortho (C2) and para (C4) to it. Given the high selectivity, the substitution likely occurs at the most activated and sterically accessible position.

In a related compound, 5-methoxy-1-naphthol, dibromination with molecular bromine in carbon tetrachloride yields 2,8-dibromo-5-methoxy-1-naphthol, indicating that bromination can occur both ortho to the hydroxyl group and ortho to the methoxy group in the adjacent ring. rsc.org

| Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) (1 equiv.) | Acetonitrile | 4-Bromo-8-methoxynaphthalene-1-ol | 93% | bilkent.edu.tr |

Chlorination

Specific studies on the direct chlorination of this compound are less common, but the reaction can be predicted based on the reactivity of related compounds. The chlorination of 8-methoxynaphthalene with agents like thionyl chloride or phosphorus pentachloride can produce 1-chloro-8-methoxynaphthalene. For this compound, the powerful directing effect of the hydroxyl group would be expected to control the regioselectivity. Various reagents are available for the chlorination of activated arenes, including N-chlorosuccinimide (NCS) and systems like PIFA-AlCl₃. researchgate.net Electrophilic chlorination would be anticipated to occur primarily at the C2 or C4 positions, ortho and para to the hydroxyl group.

Iodination

The introduction of an iodine atom onto the naphthalene ring can be achieved through various methods, although direct iodination with molecular iodine is often inefficient without an oxidizing agent. researchgate.net Effective iodinating systems for activated arenes like naphthols include sodium iodide with an oxidant such as sodium hypochlorite (B82951) or hydrogen peroxide. google.com Other methods utilize reagents like N-iodosuccinimide (NIS), often in the presence of an acid catalyst, or systems like I₂/Ag₂SO₄. researchgate.net For this compound, iodination is expected to be directed by the hydroxyl group, leading to substitution at the C2 or C4 position.

Reactions Leading to Heterocyclic Ring Systems (e.g., Naphthopyrans, Oxazines)

The peri-disposed functional groups of this compound make it a valuable precursor for the synthesis of fused heterocyclic systems, where the new ring bridges the C1 and C8 positions.

Naphthopyrans

The synthesis of naphtho[1,8-bc]pyrans, a class of fluorescent compounds, can be achieved from 1-naphthol (B170400) derivatives. dicp.ac.cn These reactions often involve a transition-metal-catalyzed C-H activation process. For example, rhodium(III)-catalyzed oxidative annulation of 1-naphthols with internal alkynes, directed by the hydroxyl group, can lead to the formation of the naphtho[1,8-bc]pyran core. dicp.ac.cn Applying such a strategy to this compound would be a plausible route to substituted naphtho[1,8-bc]pyrans. The general approach involves the cleavage of the C-H bond at the C8 position, facilitated by the directing hydroxyl group at C1, followed by cyclization with an alkyne coupling partner.

| Starting Material Type | Reagents | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1-Naphthol derivative | Internal Alkyne, Oxidant (e.g., Cu(OAc)₂) | Rh(III) complex (e.g., [Cp*RhCl₂]₂) | Naphtho[1,8-bc]pyran | dicp.ac.cn |

Oxazines

The naphtho[1,8-de] acs.orgmdpi.comoxazine (B8389632) ring system is another important heterocycle accessible from naphthalene precursors. While not a direct reaction of this compound, a synthetic pathway involving this oxazine system provides an important route to functionalized derivatives of the title compound. mdpi.compreprints.org The synthesis starts with the oxidation of a 2-hydroxy-1-naphthaldehyde (B42665) oxime using an oxidant like lead(IV) acetate (B1210297) (LTA) or phenyliodine(III) diacetate (PIDA), which leads to a peri-cyclization to form 4-hydroxynaphtho[1,8-de] acs.orgmdpi.comoxazine. mdpi.comresearchgate.net This oxazine can then undergo a series of transformations, including ring-opening to a 2,8-dihydroxy-1-naphthonitrile, followed by selective methylation and reduction, to ultimately yield (E)-2-hydroxy-8-methoxy-1-naphthaldehyde, a direct derivative of this compound. mdpi.compreprints.org

| Step | Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | (E)-2-Hydroxy-1-naphthaldehyde oxime | PIDA, t-BuOH | Naphtho[1,8-de] acs.orgmdpi.comoxazin-4-ol | mdpi.com |

| 2 | Naphtho[1,8-de] acs.orgmdpi.comoxazin-4-ol | Base (e.g., NaOH) | 2,8-Dihydroxy-1-naphthonitrile | preprints.org |

| 3 | 2,8-Dihydroxy-1-naphthonitrile | Methylating agent (e.g., MeI, K₂CO₃) | 2-Hydroxy-8-methoxy-1-naphthonitrile | researchgate.net |

| 4 | 2-Hydroxy-8-methoxy-1-naphthonitrile | Reducing agent (e.g., DIBAL-H) | (E)-2-Hydroxy-8-methoxy-1-naphthaldehyde | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 8 Methoxynaphthalene 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

¹H NMR Analysis for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the case of 8-methoxynaphthalene-1-ol and its derivatives, the aromatic protons on the naphthalene (B1677914) ring system typically appear as multiplets in the downfield region of the spectrum, generally between δ 6.5 and 8.5 ppm. The specific chemical shifts and coupling constants (J-values) are influenced by the position and nature of substituents on the ring. beilstein-journals.orgnih.govclockss.org

The methoxy (B1213986) group (-OCH₃) protons characteristically present as a sharp singlet, usually found around δ 3.8-4.0 ppm. nih.govclockss.org The hydroxyl (-OH) proton signal can vary in its chemical shift and may appear as a broad singlet, its position being dependent on factors like solvent and concentration.

For instance, in a derivative like ethyl 4-acetoxy-8-methoxynaphthalene-2-carboxylate, the ethoxy group protons show a characteristic quartet and triplet pattern, while the acetate (B1210297) methyl protons appear as a singlet. clockss.org The analysis of these proton signals and their spin-spin coupling patterns allows for the precise assignment of each proton to its position on the naphthalene core and its functional groups. clockss.orgsigmaaldrich.com

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|---|

| 2-Carboxy-8-methoxynaphthalene-1-ol | CD₃OD | H-3 | 7.89 | d | 8.5 |

| H-4 | 7.13 | d | 8.5 | ||

| H-5 | 7.29 | d | 8.2 | ||

| H-6 | 7.37 | dd | 8.2/7.8 | ||

| H-7 | 6.86 | d | 7.8 | ||

| OMe | 3.93 | s | |||

| (4-Methoxynaphthalen-1-yl)(p-tolyl)sulfane | CDCl₃ | Aromatic H | 8.38-8.35, 8.32-8.30, 7.75, 7.53-7.47, 7.17, 6.98, 6.78 | m | |

| OMe | 3.99 | s | |||

| CH₃ | 2.29 | s |

¹³C NMR Analysis for Carbon Skeleton Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. In this compound and its derivatives, the carbon atoms of the naphthalene ring resonate in the aromatic region of the spectrum, typically between δ 100 and 160 ppm. nih.gov

The carbon atom attached to the hydroxyl group (C-1) and the carbon atom bearing the methoxy group (C-8) are generally found at the downfield end of this range due to the deshielding effect of the oxygen atoms. For example, in 2-carboxy-8-methoxynaphthalene-1-ol, C-1 and C-8 appear at δ 162.4 and 159.8 ppm, respectively. nih.gov The methoxy carbon itself gives a distinct signal in the upfield region, usually around δ 55-60 ppm. nih.gov

The specific chemical shifts of the other naphthalene carbons provide valuable information about the substitution pattern. For example, the presence of electron-withdrawing or electron-donating groups can cause significant shifts in the resonance frequencies of the nearby carbon atoms, aiding in the unambiguous assignment of the structure. rsc.orgambeed.com

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2-Carboxy-8-methoxynaphthalene-1-ol | CD₃OD | C-1 | 162.4 |

| C-2 | 113.7 | ||

| C-3 | 128.9 | ||

| C-4 | 117.9 | ||

| C-5 | 121.5 | ||

| C-6 | 129.0 | ||

| C-7 | 106.4 | ||

| C-8 | 159.8 | ||

| C-9 | 117.8 | ||

| C-10 | 140.9 | ||

| C-11 | 176.9 | ||

| OMe | 56.3 | ||

| (4-Methoxynaphthalen-1-yl)(p-tolyl)sulfane | CDCl₃ | Aromatic C | 156.8, 148.2, 135.4, 135.3, 135.2, 127.5, 126.7, 126.5, 126.0, 125.9, 125.6, 122.5, 120.6, 104.0 |

| OMe | 55.6 | ||

| CH₃ | 21.4 |

Data compiled from various research articles. nih.govrsc.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOE) for Complex Structure Assignment

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. clockss.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C NMR data. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful technique that shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity across quaternary carbons and for piecing together different fragments of the molecule. nih.govsdsu.edu

NOE (Nuclear Overhauser Effect) spectroscopy provides information about the spatial proximity of protons. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry and conformation of the molecule by identifying protons that are close to each other in space, even if they are not directly bonded. nih.govclockss.org

These 2D NMR techniques, when used in combination, allow for the complete and unambiguous assignment of the complex structures of this compound derivatives. clockss.orgsigmaaldrich.com

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the deduction of its elemental composition. rsc.orgambeed.com

The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule. For this compound and its derivatives, common fragmentation pathways include the loss of the methoxy group (as a methyl radical or formaldehyde) and the cleavage of other substituent groups. uobaghdad.edu.iq The analysis of these fragmentation patterns can help to confirm the presence of specific functional groups and their positions on the naphthalene ring. rsc.orgambeed.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands corresponding to the various functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. nih.govuc.edu The C-H stretching vibrations of the aromatic ring typically appear in the range of 3000-3100 cm⁻¹, while the C-H stretching of the methoxy group is observed around 2850-2950 cm⁻¹. uc.edu

The C=C stretching vibrations of the naphthalene ring give rise to absorptions in the 1450-1600 cm⁻¹ region. uc.edu The C-O stretching vibrations for the ether and phenol (B47542) functionalities are typically found in the 1000-1300 cm⁻¹ range. nih.govrsc.orgambeed.comuc.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| C=C Stretch | 1450-1600 | |

| Methoxy (-OCH₃) | C-H Stretch | 2850-2950 |

| Ether/Phenol | C-O Stretch | 1000-1300 |

Data based on typical IR absorption ranges for functional groups. uc.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochromic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Naphthalene derivatives, including this compound, exhibit characteristic absorption bands in the UV region due to π-π* transitions within the aromatic system. nih.gov

Certain derivatives of this compound, particularly when incorporated into larger molecular structures like naphthopyrans, can exhibit photochromism. clockss.orggoogle.com Photochromic compounds can undergo a reversible transformation between two forms having different absorption spectra upon irradiation with light. nih.gov For naphthopyrans derived from this compound, the introduction of a methoxy group at the 8-position has been shown to influence the photochromic properties, such as increasing the half-lives of the ring-opened colored forms and causing a hypsochromic shift (a shift to shorter wavelength) in their maximum absorption. clockss.org

X-ray Crystallographic Analysis for Solid-State Structure Confirmation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties and reactivity of a compound. For this compound and its derivatives, X-ray crystallographic studies have been instrumental in confirming their synthesized structures and in comparative analyses with related natural products.

A notable comparative analysis involves 1,8-dihydroxynaphthalene (1,8-DHN), a closely related compound. The solid-state structure of 1,8-DHN was investigated to understand its hydrogen bonding capabilities, which are then compared to those of this compound in solution and computational studies. researchgate.netresearchgate.net The crystal structure of 1,8-DHN reveals a monoclinic system with the space group P2₁/n. researchgate.net This analysis is fundamental for evaluating the role of intramolecular hydrogen bonding, a feature that distinguishes it from this compound where one hydroxyl group is replaced by a methoxy group.

More complex derivatives have also been subjected to X-ray diffraction analysis, providing detailed structural information. For instance, the crystal structure of 2-hydroxy-7-methoxy-1,8-bis(2,4,6-trichlorobenzoyl)naphthalene has been comprehensively determined. iucr.orgresearchgate.netiucr.org This analysis confirmed the unsymmetrical nature of the molecule and the specific orientation of the bulky trichlorobenzoyl groups relative to the naphthalene core. iucr.orgresearchgate.net The study highlights the presence of an intramolecular O—H⋯O=C hydrogen bond. researchgate.netiucr.org

Furthermore, a series of benzo[f]chromene derivatives incorporating the 8-methoxy-naphthalene moiety have been synthesized and their structures confirmed by X-ray crystallography. One such example is 3-amino-1-(3,5-dibromo-2-methoxyphenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, which crystallizes in a monoclinic system with the space group P 2₁/c. researchgate.net The crystallographic data for this and related derivatives provide precise information on their stereochemistry and molecular conformation. researchgate.netdntb.gov.uamdpi.commdpi.comresearchgate.net

The collected crystallographic data for these derivatives are summarized in the interactive tables below, showcasing the key parameters that define their solid-state structures.

Interactive Data Tables of Crystallographic Information

Below are the detailed crystallographic data for selected derivatives of this compound.

Table 1: Crystallographic Data for 1,8-Dihydroxynaphthalene

| Parameter | Value |

| Compound Name | 1,8-Dihydroxynaphthalene |

| Formula | C₁₀H₈O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Z | 4 |

| Z' | 2 |

| Reference | researchgate.net |

Table 2: Crystallographic Data for 2-Hydroxy-7-methoxy-1,8-bis(2,4,6-trichlorobenzoyl)naphthalene

| Parameter | Value |

| Compound Name | 2-Hydroxy-7-methoxy-1,8-bis(2,4,6-trichlorobenzoyl)naphthalene |

| Formula | C₂₅H₁₂Cl₆O₄ |

| Molecular Weight | 589.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.9667 (4) |

| b (Å) | 7.9150 (1) |

| c (Å) | 17.6995 (5) |

| β (˚) | 110.673 (1) |

| Volume (ų) | 2354.91 (9) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.661 |

| Reference | researchgate.net |

Table 3: Crystallographic Data for Substituted 8-Methoxy-1H-benzo[f]chromene Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (˚) | β (˚) | γ (˚) | Volume (ų) | Z | Reference |

| 3-Amino-1-(3,5-dibromo-2-methoxyphenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | C₂₂H₁₆Br₂N₂O₃ | Monoclinic | P 2₁/c | 9.1205(5) | 21.7827(14) | 10.6846(6) | 90 | 107.620(2) | 90 | 2023.1(2) | 4 | researchgate.net |

| 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | C₂₁H₁₅ClN₂O₂ | Triclinic | P-1 | 8.7171(4) | 10.9509(5) | 19.5853(9) | 78.249(2) | 89.000(2) | 70.054(2) | 1717.88(14) | 4 | dntb.gov.uamdpi.com |

| 3-Amino-1-(4-bromophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | C₂₁H₁₅BrN₂O₂ | Triclinic | P1̅ | 8.6873(3) | 9.9252(3) | 11.0013(3) | 77.977(2) | 70.989(2) | 89.321(2) | 875.55(5) | 2 | researchgate.net |

Theoretical and Computational Studies on 8 Methoxynaphthalene 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations have become a cornerstone in the analysis of molecular properties, and 8-methoxynaphthalene-1-ol is no exception. These methods allow for the precise calculation of electronic structure and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been applied to study various properties of naphthalene (B1677914) derivatives. For instance, DFT calculations, often using functionals like B3LYP and basis sets such as 6-311G(d,p), are employed to optimize molecular geometries and predict vibrational frequencies. nih.govresearchgate.net The choice of functional, like the ωB97XD, is crucial for accurately describing non-covalent interactions. nih.gov

DFT studies can elucidate the distribution of electron density and identify reactive sites within a molecule. nih.gov The analysis of global and local reactivity descriptors derived from DFT helps in predicting the molecule's reactivity. dntb.gov.ua For related compounds, DFT has been used to study their anticorrosion potential by modeling interactions with metal surfaces. dntb.gov.ua

Molecular Orbital Theory and Electronic Structure Investigations

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule. nih.govmdpi.com A smaller gap suggests higher reactivity. mdpi.com

For related methoxynaphthalene compounds, MO calculations have shown that the HOMO and LUMO can be localized on different parts of the molecule, which is significant for understanding intramolecular charge-transfer interactions. acs.org These investigations are crucial for predicting how the molecule will interact with other chemical species and how it will behave in different chemical environments.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable tools for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can gain a detailed understanding of reaction mechanisms. The intrinsic reaction coordinate (IRC) approach is often used to follow the reaction path from the transition state to the reactants and products, providing a step-by-step view of the energetic landscape. smu.edu

The unified reaction valley approach (URVA) offers a more detailed analysis by partitioning the reaction mechanism into distinct phases, such as reactant preparation, transition state passage, and product formation. smu.edu This method helps to identify the key geometric and electronic changes that occur throughout the reaction. For naphthalene derivatives, theoretical studies have been performed to understand the low yields of certain reactions by analyzing the electron transfer pathways. arkat-usa.org

Predictive Modeling of Structure-Reactivity Relationships

Predictive modeling aims to establish a quantitative relationship between the structure of a molecule and its chemical reactivity. High-level quantum chemical calculations, such as the G3(MP2)//B3LYP composite method, have been used to accurately estimate the standard molar enthalpies of formation for naphthalene derivatives. researchgate.net These theoretical values show good agreement with experimental data obtained from techniques like static-bomb combustion calorimetry. researchgate.net

By analyzing the effects of substituents on the energetics and reactivity of the naphthalene core, it is possible to predict the behavior of new derivatives. researchgate.net For example, the presence of a methoxy (B1213986) group has been shown to significantly decrease the gas-phase enthalpy of formation. researchgate.net Natural bond orbital (NBO) calculations can further provide insights into the delocalization of electron density and its influence on reactivity. researchgate.net

Conformational Analysis and Stereochemical Studies

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, plays a crucial role in its chemical and biological activity. windows.net Computational methods are widely used to perform conformational analyses, identifying the most stable conformers and the energy barriers between them. preprints.org For related tetrahydronaphthalene structures, potential energy surface (PES) scans have been used to explore the conformational landscape associated with groups like the methoxy group. researchgate.net

Stereoisomers, which have the same connectivity but different spatial arrangements, can exhibit distinct properties. windows.net Theoretical calculations can help to understand and predict the stereoselectivity of reactions, where one stereoisomer is preferentially formed over another. ethz.ch For instance, semiempirical calculations have been used to rationalize the stereochemical outcome of conjugate addition reactions involving related structures. acs.org

Natural Occurrence, Isolation, and Biosynthesis of 8 Methoxynaphthalene 1 Ol

Isolation from Fungal Sources

8-Methoxynaphthalene-1-ol has been isolated from several fungal species, often as a secondary metabolite. The methods for its isolation typically involve extraction from fungal mycelia or culture broths, followed by chromatographic separation and purification. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are then used for structural elucidation. nih.gov

Table 1: Fungal Sources of this compound

| Fungal Species | Isolation Context | Reference(s) |

| Daldinia loculata | Isolated from a soil fungus culture. | researchgate.net |

| Daldinia eschscholzii | Isolated from an endolichenic fungus inhabiting a lichen. researchgate.net | researchgate.net |

| Nodulisporium sp. | Isolated from an endophytic fungus residing in Erica arborea and Juniperus cedre. imrpress.com | imrpress.comresearchgate.net |

| Coniothyrium sp. | Isolated from an endophytic fungus. researchgate.net | researchgate.netfrontiersin.org |

| Annulohypoxylon stygium | Isolated for the first time from this fungal endophyte found in the leaves of Pandanus simplex. | researchgate.net |

| Diatrype palmicola | Isolated from an endophytic fungus found in the leaves of the medicinal plant Polyscias fruticosa. nih.gov | nih.gov |

Detailed research findings have confirmed the presence of this compound in these fungi. For instance, studies on Daldinia loculata identified the compound as one of the polyketides produced by the organism. researchgate.net Similarly, it was isolated from the endophytic fungus Nodulisporium sp., where it co-occurs with related dimeric naphthalenes. imrpress.comresearchgate.net Research on Coniothyrium sp. also led to the isolation of this compound among other naphthalene (B1677914) derivatives. frontiersin.org

Isolation from Plant Sources

In addition to fungal sources, this compound has been found in several plant species. Its isolation from plants often involves the extraction of various plant parts, such as roots, followed by purification and identification.

Table 2: Plant Sources of this compound

| Plant Species | Part(s) Used for Isolation | Reference(s) |

| Engelhardia roxburghiana | Roots | researchgate.netgrafiati.com |

| Erica arborea | Not specified, but the fungus Nodulisporium sp. from which it was isolated is an endophyte of this plant. nih.gov | researchgate.netnih.gov |

| Garcinia atroviridis | Not specified in detail, but reported as a source. nih.gov | nih.gov |

Investigations into the chemical constituents of Engelhardia roxburghiana have led to the isolation of this compound from its roots. researchgate.netgrafiati.com While the compound has been reported in Erica arborea, it is noteworthy that an endophytic fungus, Nodulisporium sp., residing within this plant is a known producer of the compound. researchgate.netnih.gov

Biosynthetic Pathways and Involved Enzyme Systems

This compound is a polyketide, a class of natural products synthesized by a family of enzymes known as polyketide synthases (PKSs). researchgate.netnih.gov Polyketides are assembled from simple carboxylic acid precursors, such as acetyl-CoA and malonyl-CoA, through a series of condensation and modification reactions catalyzed by PKSs. nih.gov

The biosynthesis of the naphthalene ring system of this compound is believed to proceed through the polyketide pathway. While the specific PKSs and tailoring enzymes involved in the biosynthesis of this compound have not been fully characterized in all producing organisms, the general mechanism for the formation of aromatic polyketides is well-established. This process involves the iterative condensation of acetate (B1210297) units to form a poly-β-keto chain, which then undergoes cyclization and aromatization reactions to form the naphthalene core. Subsequent enzymatic modifications, such as hydroxylation and methylation, would then lead to the final structure of this compound.

Fungal PKSs are large, multifunctional enzymes that contain a variety of domains responsible for the different steps in the biosynthetic process. nih.gov The production of diverse aromatic polyketides in fungi highlights the versatility of these enzyme systems. nih.gov

Ecological Implications and Natural Interactions

The production of this compound by endophytic fungi suggests a potential role in the symbiotic relationship between the fungus and its host plant. Endophytes are microorganisms that live within plant tissues without causing apparent harm to the host. uni-duesseldorf.de They are known to produce a wide array of secondary metabolites that can benefit the host plant by providing protection against pathogens and herbivores. researchgate.net

For example, this compound isolated from the endophytic fungus Diatrype palmicola has demonstrated antifungal activity against the plant pathogenic fungus Athelia rolfsii, which causes Southern blight disease in tomatoes. nih.gov This suggests that the endophyte may help protect its host plant from fungal diseases. Furthermore, the compound and its derivatives isolated from Coniothyrium sp. have shown activity against bacteria such as Bacillus megaterium and Escherichia coli. frontiersin.org

The presence of this compound in the volatile organic compounds (VOCs) of Daldinia eschscholtzii suggests it may also be involved in airborne chemical communication and interactions with other microorganisms. acs.org The ecological roles of this compound are an active area of research, with studies exploring its potential as a biofungicide and its involvement in the complex chemical ecology of plant-microbe interactions. nih.gov

Advanced Research on Derivatives and Analogues of 8 Methoxynaphthalene 1 Ol

Synthesis of Substituted 8-Methoxynaphthalene-1-ol Derivatives

The strategic modification of the this compound backbone through the introduction of various functional groups is a key area of chemical research. Synthesis focuses on creating halogenated, ether, and ester derivatives to explore new chemical spaces and properties.

The introduction of halogen atoms onto the naphthalene (B1677914) ring can significantly alter the electronic properties and reactivity of the molecule. Bromination is a common method for halogenating naphthalene derivatives.

Research Findings: Studies have demonstrated the synthesis of polybrominated naphthalenes starting from naphthalene precursors. researchgate.net For instance, the bromination of certain tribromonaphthalen-1-ol compounds with bromine (Br₂) in a solvent like dichloromethane (B109758) can yield highly substituted products. researchgate.nettubitak.gov.tr The reaction of 3,5,8-tribromonaphthalen-1-ol with excess bromine at room temperature has been shown to produce 2,3,4,5,8-pentabromonaphthalen-1-ol in high yield. researchgate.nettubitak.gov.tr This type of electrophilic aromatic substitution is a fundamental strategy for creating halogen-rich naphthalene structures.

Furthermore, iodo-derivatives have been synthesized using different methodologies. For example, 1-iodo-8-methoxynaphthalene (B8662483) has been prepared as a building block for more complex molecules, showcasing the versatility of halogenated naphthalenes in organic synthesis. pitt.edu

Table 1: Synthesis of Halogenated Derivatives This table is interactive. You can sort and filter the data.

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 3,5,8-Tribromonaphthalen-1-ol | Br₂ in Dichloromethane | 2,3,4,5,8-Pentabromonaphthalen-1-ol | 98% | researchgate.net |

| 1,8-Dihydroxynaphthalene | (Details proprietary) | 1-Iodo-8-methoxynaphthalene | 72% | pitt.edu |

The hydroxyl group at the C1 position of this compound is a prime site for modification, allowing for the synthesis of various ether and ester derivatives. These reactions typically involve converting the hydroxyl group into a better nucleophile or reacting it with an electrophile.

Research Findings: The formation of esters from alcohols is a well-established transformation. The hydroxyl groups of aromatic compounds can be converted to esters by reacting them with acid anhydrides, such as acetic anhydride, often in the presence of a base like pyridine. chemistrysteps.com This reaction proceeds through the acylation of the hydroxyl group.

Ether synthesis can be accomplished via methods like the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide. chemistrysteps.com For sensitive substrates, milder conditions may be employed to prevent unwanted side reactions.

Table 2: Proposed Synthesis of Ether and Ester Derivatives This table is interactive. You can sort and filter the data.

| Target Derivative | Synthetic Method | Reagents | Proposed Reaction |

|---|---|---|---|

| 8-Methoxy-1-naphthyl acetate (B1210297) | Esterification | Acetic Anhydride, Pyridine | Acylation of the C1 hydroxyl group. |

| 1,8-Dimethoxynaphthalene | Williamson Ether Synthesis | Sodium Hydride, Methyl Iodide | Deprotonation of the hydroxyl group followed by SN2 reaction. |

Halogenated Derivatives

Comprehensive Spectroscopic Profiling of Novel Derivatives

The characterization of newly synthesized derivatives is essential for confirming their structure and purity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide detailed information about the molecular framework.

Research Findings: The spectroscopic data for this compound confirms its core structure, with characteristic signals for its methine and aromatic protons. researchgate.net For its halogenated derivatives, NMR spectroscopy reveals distinct changes in the chemical environment. For example, in the ¹H NMR spectrum of polybrominated naphthalen-1-ols, the proton signals are significantly influenced by the presence of adjacent bromine atoms. researchgate.net A downfield shift of proton signals can be attributed to the van der Waals interaction between the proton and a nearby bromine atom. researchgate.net This effect is a valuable diagnostic tool for determining the regiochemistry of the substitution.

Table 3: Spectroscopic Data for this compound and a Brominated Derivative This table is interactive. You can sort and filter the data.

| Compound | Spectroscopy Type | Key Observations | Reference |

|---|---|---|---|

| This compound | ¹H & ¹³C NMR | Signals corresponding to six methine carbons (δc 118.9-127.7) and their associated protons (δH 7.29-7.44). | researchgate.net |

| 3,5,8-Tribromonaphthalen-1-ol | ¹H NMR | Downfield shift of H-2 proton due to van der Waals interaction with the C3-Br bond. | researchgate.net |

| 2,3,4,5,8-Pentabromonaphthalen-1-ol | ¹H & ¹³C NMR | A singlet at δH 8.22 and δC 153.6, characteristic of the aromatic carbon bonded to the hydroxyl group. | researchgate.net |

Structure-Activity Relationship (SAR) Studies in Chemical Transformations and Applications

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its reactivity and properties. In the context of chemical transformations, SAR helps in understanding how substituents on the this compound core influence its behavior in reactions.

Research Findings: The reactivity of substituted naphthalenes is highly dependent on the nature and position of the substituents. A clear example of this is seen in the differing reactivity of brominated methoxynaphthalene isomers. researchgate.net Research has shown that 3,5,8-tribromo-1-methoxynaphthalene readily undergoes further bromination to yield a tetrabrominated product. researchgate.nettubitak.gov.tr In contrast, its isomer, 2,5,8-tribromo-1-methoxynaphthalene, does not react under the same bromination conditions. researchgate.nettubitak.gov.tr

This difference in activity is a direct consequence of their structures. The position of the bromine atoms alters the electron density and steric environment of the remaining unsubstituted positions on the naphthalene ring. In the case of the 2,5,8-tribromo isomer, the electronic deactivation by the three bromine atoms, combined with their specific locations, renders the ring resistant to further electrophilic attack by bromine. This demonstrates a distinct structure-activity relationship where the substitution pattern dictates the synthetic accessibility of more highly halogenated derivatives. researchgate.net

Future Directions and Emerging Research Avenues for 8 Methoxynaphthalene 1 Ol

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and avoid toxic reagents. Future research on 8-methoxynaphthalene-1-ol and related naphthols will heavily focus on developing more sustainable and environmentally benign synthetic routes.

Current research in the broader field of naphthol synthesis provides a roadmap for these future endeavors. Methodologies such as one-pot, multi-component reactions under solvent-free conditions are prime examples. ajgreenchem.commdpi.com Techniques like "Grindstone Chemistry," which involves the solvent-free grinding of solid reactants, offer an energy-efficient and rapid alternative to traditional solution-phase synthesis. ijcmas.com The use of greener, often reusable, catalysts is another key area. For instance, nano-graphene oxide has been shown to be an effective, cheap, and recyclable catalyst for producing amidoalkyl naphthols. ajgreenchem.com Similarly, deep eutectic solvents, which are biodegradable and have low toxicity, have been successfully used as both solvent and catalyst in the atom-economical synthesis of naphthol derivatives. rsc.org

Biocatalysis represents a particularly promising frontier for the green synthesis of this compound and its derivatives. nih.govrsc.orgsymeres.com Enzymes, operating under mild conditions with high selectivity, can significantly reduce the environmental impact of chemical processes. symeres.com The development of chemoenzymatic pathways, which combine the strengths of both biological and traditional chemical catalysis, could provide efficient and sustainable routes to complex molecules derived from this compound. almacgroup.com For example, the use of enzymes like lipases for esterification or alcohol dehydrogenases for stereoselective reductions could be applied to modify the this compound core. nih.govcapes.gov.br Future work will likely involve engineering enzymes specifically tailored for the synthesis and functionalization of this compound, further expanding the biocatalytic toolbox for sustainable organic synthesis. europa.eu

| Green Chemistry Approach | Key Advantages | Relevant Naphthol Derivative Synthesis |

| Solvent-Free Synthesis | Reduced solvent waste, often faster reaction times, simplified work-up. | Synthesis of amidoalkyl naphthols. ajgreenchem.commdpi.com |

| Grindstone Chemistry | High energy efficiency, rapid, suitable for scale-up, solvent-free. | One-pot synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com |

| Deep Eutectic Solvents | Biodegradable, low toxicity, recyclable, can act as both solvent and catalyst. | Multicomponent synthesis of amidoalkyl naphthols. rsc.org |

| Nano-Catalysis | High efficiency, recyclability, mild reaction conditions. | Nano-graphene oxide catalyzed synthesis of 1-amidoalkyl-2-naphthols. ajgreenchem.com |

| Biocatalysis | High chemo-, regio-, and enantioselectivity; mild reaction conditions. | Chemoenzymatic synthesis of serotonin (B10506)/melatonin (B1676174) receptor agonists from a tetralone precursor. almacgroup.com |

Exploration of Undiscovered Reactivity Patterns for Advanced Materials

The distinct structure of this compound makes it an excellent precursor for advanced materials with unique optical and electronic properties. A significant area of emerging research is its use in the synthesis of photochromic compounds.

Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. google.comgoogle.com Naphthopyrans, a class of photochromic dyes, can be synthesized from naphthol precursors like this compound. clockss.org Research has shown that the position of substituents, such as the methoxy (B1213986) group in this compound, has a profound impact on the properties of the resulting dye. Specifically, introducing a methoxy group at the 8-position of the naphthol precursor can increase the stability (half-life) of the light-activated colored form of the naphthopyran. clockss.org This tunability is crucial for applications in "smart" materials, such as light-adaptive sunglasses, variable transmission windows, and optical data storage. clockss.orgnih.gov Future research will likely focus on synthesizing a broader range of photochromic dyes from this compound to fine-tune their color, switching speed, and fatigue resistance for specific technological applications.

Beyond photochromism, the reactivity of the this compound core can be exploited to create other advanced materials. The oxidative dimerization of this compound to form binaphthyl compounds like Daldinol (B1247253) and Nodulisporin A demonstrates a key reactivity pattern. researchgate.net The resulting axially chiral binaphthyl scaffolds are of great interest in materials science for their potential applications in chiral recognition, asymmetric catalysis, and as components of liquid crystals and polymers. Furthermore, derivatives such as alpha-(trifluoromethyl)-4-methoxynaphthalene-1-methanol (B12288426) are being explored for their potential in synthesizing materials with tailored electronic properties, highlighting the versatility of the methoxynaphthalene framework. evitachem.com

Integration with Advanced Computational Chemistry for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules, accelerating the design of new compounds and materials. nih.gov For this compound, computational methods offer a powerful way to predict its reactivity, electronic properties, and intermolecular interactions without the need for extensive empirical experimentation.

Studies on methoxynaphthalene derivatives have utilized DFT to calculate optimized geometric structures, analyze frontier molecular orbitals (HOMO and LUMO), and map molecular electrostatic potential. bond.edu.auresearchgate.net The analysis of HOMO-LUMO energy gaps, for example, helps predict the electronic transitions and charge transfer properties within the molecule, which is crucial for designing materials for electronic applications. nih.govresearchgate.net Computational methods can also elucidate the mechanisms of complex reactions. For instance, DFT has been used to investigate the mechanism of Ni-catalyzed ipso-silylation of 2-methoxynaphthalene, providing insights that can be used to optimize the reaction and extend it to other substrates. acs.org

Hirshfeld surface analysis, another computational technique, allows for the detailed investigation of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern how molecules pack in the solid state. bond.edu.auresearchgate.net This is vital for crystal engineering and predicting the properties of solid-state materials. By integrating these computational tools, researchers can pre-screen potential derivatives of this compound for desired properties, such as specific absorption wavelengths in photochromic dyes or optimal binding in a catalytic active site. This predictive power significantly streamlines the discovery process, making it more efficient and cost-effective.

| Computational Method | Application for this compound Research | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and geometry. nih.gov | Optimized geometry, vibrational frequencies, HOMO/LUMO energies, reaction mechanisms. nih.govacs.org |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic excitation energies and absorption spectra. nih.gov | Wavelength of maximum absorption (λmax), crucial for designing dyes and optical materials. nih.gov |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in crystals. bond.edu.auresearchgate.net | Crystal packing, stability, understanding of hydrogen bonding and π-π stacking. bond.edu.auresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigation of charge delocalization and orbital interactions. researchgate.net | Molecular stability, nature of chemical bonds, hyperconjugative interactions. researchgate.net |

Interdisciplinary Research in Catalysis and Organic Synthesis

This compound serves as a valuable platform for interdisciplinary research, bridging the fields of catalysis and complex organic synthesis. Its utility as a building block stems from its defined stereochemistry and the differential reactivity of its functional groups, which can be selectively targeted in multi-step syntheses.

A key example of its role in catalysis-driven synthesis is its oxidative dimerization. The oxidation of this compound using a catalyst like ammonium (B1175870) metapervanadate provides access to the natural products Daldinol and Nodulisporin A. researchgate.net This type of reaction is central to the biomimetic synthesis of a wide array of binaphthyl natural products and highlights how a simple catalytic step can generate significant molecular complexity.